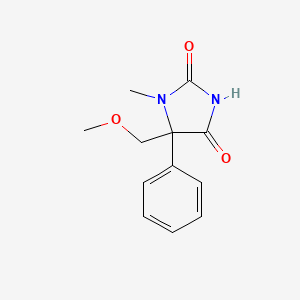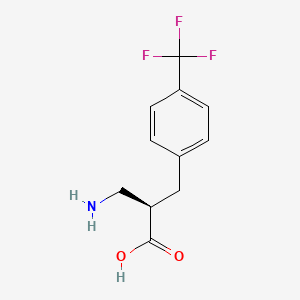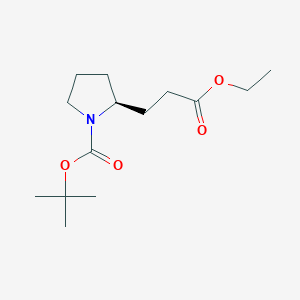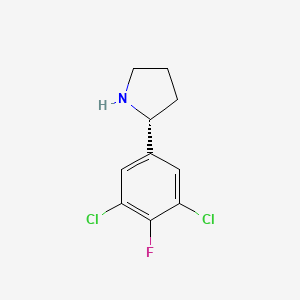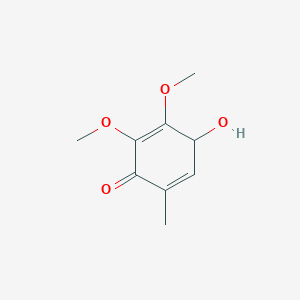
4-Hydroxy-2,3-dimethoxy-6-methylcyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2,3-dimethoxy-6-methylcyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C9H12O3. This compound is characterized by a cyclohexadienone ring substituted with hydroxy, methoxy, and methyl groups. It is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,3-dimethoxy-6-methylcyclohexa-2,5-dien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2,3-dimethoxybenzaldehyde and methylmagnesium bromide.
Grignard Reaction: The Grignard reagent, methylmagnesium bromide, is reacted with 2,3-dimethoxybenzaldehyde to form an intermediate alcohol.
Oxidation: The intermediate alcohol is then oxidized to form the desired cyclohexadienone compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and controlled environments to ensure consistent production.
化学反応の分析
Types of Reactions
4-Hydroxy-2,3-dimethoxy-6-methylcyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a cyclohexanol derivative.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or acidic/basic conditions to proceed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction may produce a cyclohexanol derivative.
科学的研究の応用
4-Hydroxy-2,3-dimethoxy-6-methylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Hydroxy-2,3-dimethoxy-6-methylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include oxidative stress response and signal transduction mechanisms.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: This compound has similar structural features but with tert-butyl groups instead of methoxy groups.
4-Hydroxy-4-methyl-2,6-di-tert-butyl-2,5-cyclohexadienone: Another similar compound with tert-butyl groups and a hydroxy group.
Uniqueness
4-Hydroxy-2,3-dimethoxy-6-methylcyclohexa-2,5-dien-1-one is unique due to the presence of methoxy groups, which influence its chemical reactivity and potential applications. The methoxy groups can undergo various chemical transformations, making this compound versatile in synthetic chemistry.
特性
分子式 |
C9H12O4 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
4-hydroxy-2,3-dimethoxy-6-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H12O4/c1-5-4-6(10)8(12-2)9(13-3)7(5)11/h4,6,10H,1-3H3 |
InChIキー |
ZWOCHHLELCKWCK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(C(=C(C1=O)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


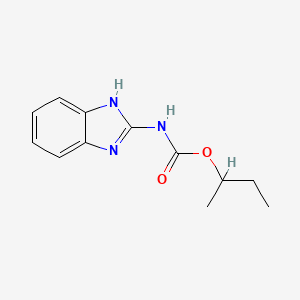
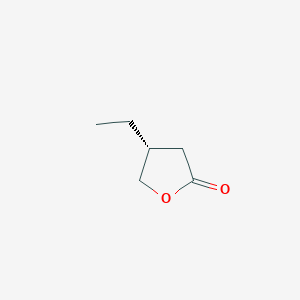
![1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethan-1-one](/img/structure/B12945081.png)
![2-{[(2H-Benzimidazol-2-ylidene)methyl]amino}benzoic acid](/img/structure/B12945088.png)
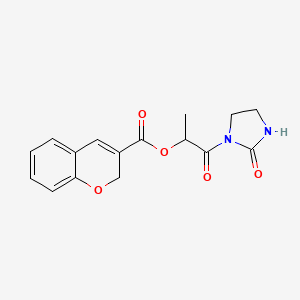
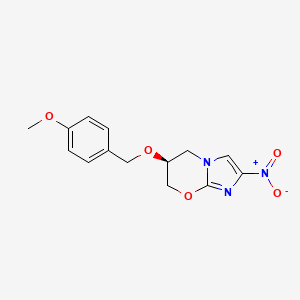

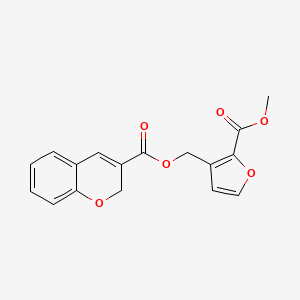
![Ethyl (1R,2S,3R,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12945124.png)
